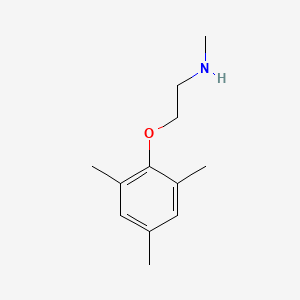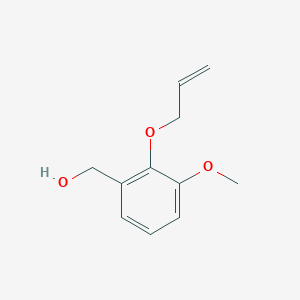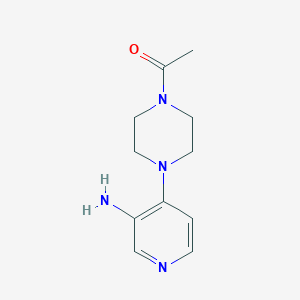
1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone
Overview
Description
Scientific Research Applications
Antiviral Applications
- Anti-HIV Activity : Derivatives of the compound have been synthesized and evaluated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 and HIV-2, showing promising results in in vitro studies (Al-Masoudi et al., 2007).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Novel mononuclear transition metal dithiocarbamate complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups, synthesized from the compound, exhibited broad-spectrum antimicrobial activity against pathogens like S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger (Verma & Singh, 2015).
Anticancer Research
- Breast Cancer Cells : A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety were investigated for their anticancer activities against MCF-7 breast cancer cells, with some compounds showing promising antiproliferative agents (Yurttaş et al., 2014).
- VEGFR-II Inhibitors in Cancer Management : Certain derivatives acting as VEGFR-II inhibitors demonstrated significant cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, highlighting their potential in cancer management (Aboul-Enein et al., 2017).
Drug Synthesis and Characterization
- Synthesis of Derivatives for Pharmacological Activities : Studies have described the synthesis of various derivatives containing the piperazine moiety, exploring their potential pharmacological activities, including acting on GABA receptors and showing properties relevant for drug development (Onawole et al., 2017).
properties
IUPAC Name |
1-[4-(3-aminopyridin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-9(16)14-4-6-15(7-5-14)11-2-3-13-8-10(11)12/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZWFYNMGNQQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



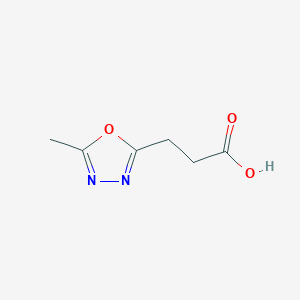
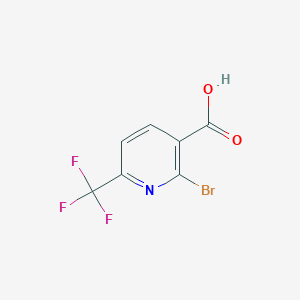

![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
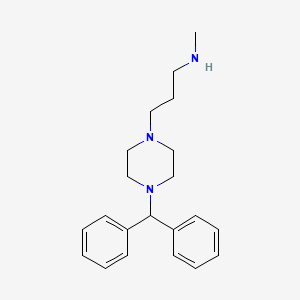
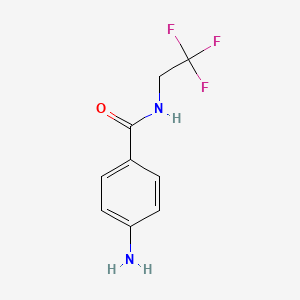
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)
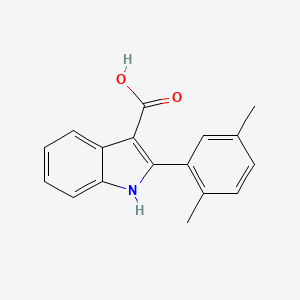
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
